molecular formula C8H6F4N2S B12866973 3-Fluoro-5-trifluoromethylphenylthiourea

3-Fluoro-5-trifluoromethylphenylthiourea

Cat. No.: B12866973
M. Wt: 238.21 g/mol
InChI Key: ZWSMGOOQVBUIQP-UHFFFAOYSA-N
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Description

3-Fluoro-5-trifluoromethylphenylthiourea is an organic compound with the molecular formula C8H6F4N2S It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, along with a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-trifluoromethylphenylthiourea typically involves the reaction of 3-fluoro-5-trifluoromethylphenylisothiocyanate with an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-trifluoromethylphenylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenylthiourea derivatives.

Scientific Research Applications

3-Fluoro-5-trifluoromethylphenylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-trifluoromethylphenylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with various biological molecules, potentially inhibiting enzyme activity. The fluorine and trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.

    3-Fluoro-5-(trifluoromethyl)benzoic acid: Used in the synthesis of active pharmaceutical ingredients.

Uniqueness

3-Fluoro-5-trifluoromethylphenylthiourea is unique due to the combination of its fluorine and trifluoromethyl groups with a thiourea moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C8H6F4N2S

Molecular Weight

238.21 g/mol

IUPAC Name

[3-fluoro-5-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C8H6F4N2S/c9-5-1-4(8(10,11)12)2-6(3-5)14-7(13)15/h1-3H,(H3,13,14,15)

InChI Key

ZWSMGOOQVBUIQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1NC(=S)N)F)C(F)(F)F

Origin of Product

United States

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